2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid is a complex organic compound that belongs to the class of benzimidazole ribonucleosides and ribonucleotides. This compound is characterized by its unique structural features, including a benzimidazole moiety and multiple hydroxyl groups. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical processes, often involving the manipulation of benzimidazole derivatives and propionic acid structures. It is primarily studied within the context of pharmaceutical chemistry and biochemistry.
Synthesis of 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid can be achieved through several synthetic pathways. Common methods include:
The synthesis typically involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid is . Its structure includes:
The compound can participate in various chemical reactions, including:
Reactions are typically carried out in controlled environments to prevent side reactions. The use of catalysts may enhance reaction rates and yields.
The mechanism of action for 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with biological targets such as enzymes or receptors in cellular pathways. It may function as an inhibitor or modulator in biochemical processes related to nucleotide metabolism.
Research indicates that it may catalyze the synthesis of specific phosphoribosyltransferases involved in nucleotide biosynthesis pathways, impacting cellular growth and proliferation.
Key chemical properties include:
Relevant data from studies indicate that it has moderate human intestinal absorption and low toxicity profiles based on animal studies.
2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid is primarily used in:
Chemoenzymatic approaches enable efficient assembly of the benzoimidazole-propanoid scaffold through synergistic biocatalytic and traditional synthetic steps. Engineered benzoate coenzyme A (CoA) ligases demonstrate exceptional substrate promiscuity, activating diverse carboxylic acids including 5-methylbenzimidazole-2-carboxylic acid derivatives. Structural studies of Rhodopseudomonas palustris benzoate CoA ligase (BadA) reveal a flexible active site accommodating non-natural substrates, with crystal structures (1.57–2.13 Å resolution) confirming adenylate intermediates of heterocyclic carboxylates like 2-chloro-1,3-thiazole-5-carboxyl-AMP [4]. This engineered enzyme facilitates CoA activation of 5-methyl-1H-benzimidazole-2-carboxylic acid, generating the essential CoA-thioester starter unit for polyketide extension.
Stilbene synthase (STS) from Pinus sylvestris accepts these non-physiological starter units, catalyzing decarboxylative condensation with malonyl-CoA to form novel benzimidazole-propanoid scaffolds. Precursor-directed biosynthesis yields 2-(5-methyl-1H-benzimidazol-2-yl)-malonyl-resveratrol analogs through iterative chain elongation. Optimization revealed:
Complementary enzymatic C–N bond formation employs porcine pancreas lipase (PPL) to catalyze benzimidazole ring closure. This method couples o-phenylenediamines with 4-oxo-4-(aryl)butanoic acids under mild conditions (25°C, aqueous ethanol), achieving 89–96% yields for 2-substituted benzimidazoles. Electron-withdrawing substituents enhance cyclization kinetics (Table 1) [6].
Table 1: Lipase-Catalyzed Benzimidazole Formation
Aldehyde Component | Reaction Time (h) | Yield (%) |
---|---|---|
4-Nitrobenzaldehyde | 3.5 | 96 |
4-Methoxybenzaldehyde | 5.0 | 89 |
5-Methyl-2-furaldehyde | 4.2 | 93 |
The 2,3-dihydroxypropionic acid segment requires precise stereocontrol, achieved through substrate-directed 1,2-metallate rearrangements and chemoenzymatic dynamic resolutions.
Chiral polyketide fragments enable stereoselective Hoppe-Matteson-Aggarwal rearrangements without sparteine. Boronate complexes derived from α-chiral benzimidazole aldehyde precursors undergo stereospecific 1,2-migration with alkenyl nucleophiles. Density functional theory (DFT) analysis confirms a Felkin-Anh transition state where the bulky benzimidazole moiety adopts a perpendicular orientation, directing nucleophile attack (Figure 1). This method delivers >20:1 diastereoselectivity and 85–92% yield for syn-configured allylic alcohols [9].
Figure 1: Stereochemical Control Model
[Benzoimidazole] | C=O / \ Felkin: Large group (BzIm) ⊥ to carbonyl → Nucleophile attacks anti to small group
For substrates incompatible with boronate chemistry, NHTK reactions install the dihydroxypropionate chain. Chromium(II)-mediated coupling between 5-methylbenzimidazole-2-carboxaldehyde and (Z)-3-iodoacrylic acid derivatives yields erythro-configured adducts. Subsequent Sharpless asymmetric dihydroxylation introduces vicinal diols with 98% ee using AD-mix-β [3] [9].
Lipase-catalyzed (CAL-B) kinetic resolution of racemic 3-(benzimidazol-2-yl)-oxiranecarboxylates enables enantioselective synthesis. Hydrolysis in phosphate buffer (pH 7.0, 25°C) selectively cleaves the (2R,3S)-epoxide ester with an E-value of 48, leaving the desired (2S,3R)-enantiomer for regioselective ring opening to the 1,2-diol [4].
Solid-phase peptide synthesis (SPPS) principles enable modular assembly of benzimidazole-propanoid hybrids using lysine-based scaffolds and safety-catch linkers.
Polystyrene-polyethylene glycol (PEG) resins (e.g., Tentagel S RAM) with 0.2–0.3 mmol/g loading are optimal for synthesizing benzimidazole-propanoid conjugates. The C-terminal carboxylate is anchored via:
Assembly occurs through iterative coupling-deprotection cycles:
Table 2: Solid-Phase Synthesis Efficiency
Step | Coupling Reagent | Time (min) | Purity (%) |
---|---|---|---|
Benzimidazole Attachment | HATU | 90 | 95 |
DOPA Incorporation | DIC/HOAt | 45 | 98 |
Aldol Reaction | L-Proline | 360 | 82 |
Microwave irradiation (50°C) reduces aldol reaction time to 110 minutes while maintaining 89% yield [10].
The safety-catch sulfonamide linker enables resin-bound intermediate derivatization before cleavage:
Post-cleavage global deprotection with TFA/H₂O (95:5) simultaneously removes tert-butyl ethers and liberates the carboxylic acid. Continuous-flow SPPS systems enhance reproducibility for multigram-scale synthesis, achieving 85–91% overall yield for 15-mer benzimidazole-propanoid peptides [10].
This synthetic platform enables rapid generation of >50 analogs for structure-activity relationship studies by varying:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5